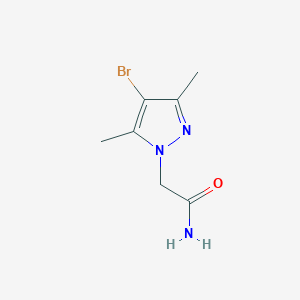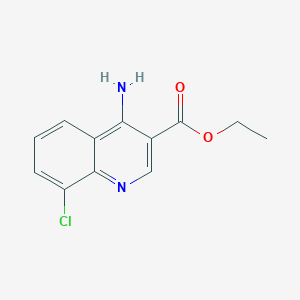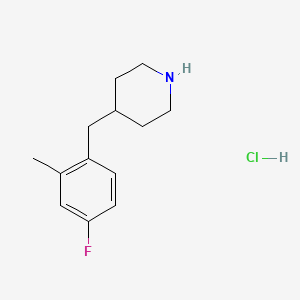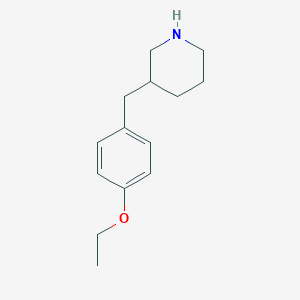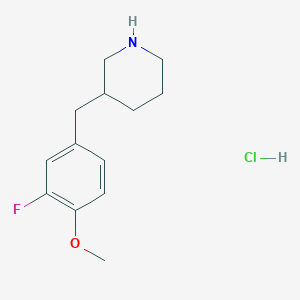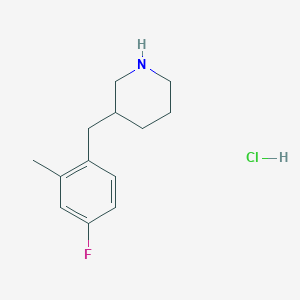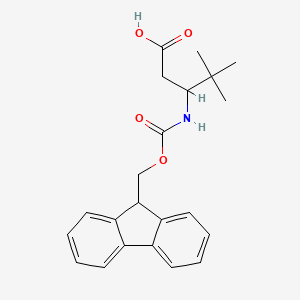
(R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH is a chemical compound used primarily in peptide synthesis. It is a derivative of beta-alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl group. This compound is significant in the field of organic chemistry due to its role in the synthesis of peptides and proteins, which are essential for various biological and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH typically involves the following steps:
Protection of Beta-Alanine: Beta-alanine is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting beta-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl bromoacetate. This step often requires a catalyst and is carried out under controlled conditions to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of beta-alanine and Fmoc-chloride are reacted in industrial reactors.
Catalytic Reactions:
Automated Purification: High-throughput purification systems are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group of beta-alanine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Substitution Reactions: The tert-butyl group can be substituted under acidic conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Substitution: Trifluoroacetic acid (TFA) is used to remove the tert-butyl group.
Major Products
Deprotected Beta-Alanine: Removal of the Fmoc group yields free beta-alanine.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Functionalized Beta-Alanine: Substitution reactions yield beta-alanine derivatives with various functional groups.
Scientific Research Applications
(R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH has numerous applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, which are crucial for studying biological processes and developing therapeutic agents.
Drug Development: The compound is used in the design and synthesis of peptide-based drugs, which have applications in treating various diseases.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to other biomolecules, aiding in the development of diagnostic tools and targeted therapies.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties for applications in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group of beta-alanine during synthesis, preventing unwanted reactions. Once the desired peptide chain is formed, the Fmoc group is removed to expose the free amine group, allowing further reactions or modifications. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-Ala-OH: Similar to (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH but lacks the tert-butyl group.
Boc-beta-Ala-OH: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-beta-Ala-OH: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
This compound is unique due to the presence of both the Fmoc and tert-butyl groups. The Fmoc group provides a stable and removable protecting group for the amine, while the tert-butyl group offers steric hindrance, enhancing the compound’s selectivity and reactivity in peptide synthesis.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)19(12-20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJGKTWSHFVPPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153726 |
Source


|
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-32-2 |
Source


|
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
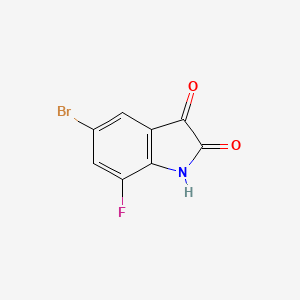
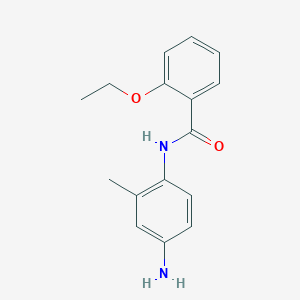

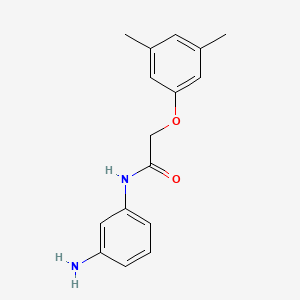
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)



